L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of proline and ornithine residues, which are amino acids commonly found in proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other reducible groups within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced thiol groups.
Scientific Research Applications
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding or aggregation.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-phenylalanine
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These structural features may confer distinct biochemical properties and interactions compared to other similar peptides.
Properties
CAS No. |
872438-47-6 |
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Molecular Formula |
C24H43N11O6 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H43N11O6/c25-23(26)30-10-2-6-15(33-20(38)14-5-1-9-29-14)19(37)32-13-18(36)35-12-4-8-17(35)21(39)34-16(22(40)41)7-3-11-31-24(27)28/h14-17,29H,1-13H2,(H,32,37)(H,33,38)(H,34,39)(H,40,41)(H4,25,26,30)(H4,27,28,31)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
KCEGPQYLRZGWEL-QAETUUGQSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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